5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone

Positional isomerism SAR Oxazolidinone antibacterial

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone (CAS 62826-04-4) is a heterocyclic building block belonging to the 2-oxazolidinone class. It is characterized by a meta-trifluoromethylbenzyl group attached at the 5-position of the oxazolidinone ring via a methylene linker.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
CAS No. 62826-04-4
Cat. No. B12901002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone
CAS62826-04-4
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-15-10(16)17-9/h1-4,9H,5-6H2,(H,15,16)
InChIKeySTBVNCXMHVPAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone (CAS 62826-04-4): A Meta-Substituted Benzyloxazolidinone Research Intermediate


5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone (CAS 62826-04-4) is a heterocyclic building block belonging to the 2-oxazolidinone class. It is characterized by a meta-trifluoromethylbenzyl group attached at the 5-position of the oxazolidinone ring via a methylene linker . This compound serves as a key intermediate in medicinal chemistry and agrochemical research, where the oxazolidinone scaffold is recognized for antibacterial, enzyme inhibitory, and herbicidal activities [1].

Why Generic Substitution of 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone Fails: The Impact of Positional and Regioisomeric Specificity


Interchanging 5-((3-(trifluoromethyl)phenyl)methyl)-2-oxazolidinone with its ortho-substituted isomer (CAS 62826-05-5) or with N-3-aryl oxazolidinones (such as the linezolid class) can lead to critical failures in research applications. Published SAR studies on oxazolidinone antibacterials demonstrate that positional isomerism of pendant aryl groups significantly alters in vitro potency against Gram-positive pathogens [1]. Ortho-substituted benzyl derivatives exhibit distinct conformational constraints, steric hindrance profiles, and electronic distributions compared to their meta-substituted counterparts, which can drastically affect target binding and biological activity [2]. Furthermore, the C-5 benzyl attachment mode of this compound presents a different pharmacophoric geometry than the N-3-aryl substitution pattern found in clinically approved oxazolidinone antibiotics, making downstream biological outcomes non-transferable between these regioisomeric series [3].

Quantitative Differentiation Evidence for 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone (CAS 62826-04-4)


Positional Isomer Differentiation: Meta vs Ortho Trifluoromethyl Substitution on Benzyl Ring

The meta-trifluoromethyl substitution pattern of CAS 62826-04-4 imparts distinct electronic and steric properties compared to the ortho-substituted isomer (CAS 62826-05-5). While both isomers share identical molecular formula (C11H10F3NO2) and molecular weight (245.20 g/mol), the ortho isomer positions the electron-withdrawing CF3 group adjacent to the methylene linker, creating a different steric environment around the oxazolidinone ring and altering the dipole moment vector . Class-level SAR evidence from oxazolidinone antibacterial studies confirms that positional isomerism of aryl substituents causes significant shifts in biological activity, with one positional isomer in related series demonstrating activity against Gram-positive pathogens while the other was notably less active [1].

Positional isomerism SAR Oxazolidinone antibacterial

Regioisomeric Differentiation: C-5 Benzyl Substitution vs N-3 Aryl Substitution Pattern

CAS 62826-04-4 features a C-5 benzyl substitution pattern (aryl attached via methylene linker to the ring carbon at position 5), which fundamentally differs from the N-3 aryl substitution pattern found in clinically approved oxazolidinone antibiotics such as linezolid and tedizolid [1]. The C-5 benzyl attachment provides greater conformational flexibility due to the sp3-hybridized methylene linker, whereas N-3 aryl oxazolidinones have a more rigid, directly conjugated aromatic system. This structural distinction alters the spatial presentation of the trifluoromethylphenyl pharmacophore and modulates hydrogen-bonding networks available at the oxazolidinone NH (HBD count = 1) [2]. Patent literature on oxazolidinone derivatives confirms that the position of aryl attachment (C-5 vs N-3) is a critical determinant of biological target engagement and antibacterial spectrum [1].

Regioisomerism Oxazolidinone pharmacophore Antibacterial design

Vendor Purity Specification: Quantified Procurement-Grade Comparison

The commercially available meta isomer (CAS 62826-04-4) is supplied at a certified purity of 98%, as specified by Leyan (Product Number 2286206) . The ortho isomer (CAS 62826-05-5) is also available at 98% purity from the same vendor (Product Number 2286203), indicating consistent quality standards across the isomeric series . However, procurement differentiation arises from the distinct CAS registry numbers and product codes, ensuring that researchers can specifically order the meta-substituted compound without risk of isomeric cross-contamination. The meta isomer's GHS classification includes hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) , which align with typical oxazolidinone intermediate safety profiles.

Purity specification Vendor comparison Procurement quality

Methylene Linker Conformational Flexibility vs Direct Aryl Attachment

The presence of a methylene (-CH2-) linker between the oxazolidinone ring and the trifluoromethylphenyl group in CAS 62826-04-4 introduces an additional rotational degree of freedom not present in directly attached 5-aryl oxazolidinones such as 5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one (CAS 1495411-73-8) . This methylene spacer reduces steric constraints between the oxazolidinone ring and the aryl moiety, potentially enabling binding modes that are inaccessible to directly conjugated analogs. The rotatable bond count for the benzyl-substituted series is 2 (including the methylene linker), compared to 1 for directly attached 5-aryl analogs [1]. In class-level SAR studies, the length and nature of the linker between the oxazolidinone core and aryl substituent have been shown to modulate antibacterial potency and selectivity [2].

Conformational flexibility Methylene linker Oxazolidinone derivatives

Computed Lipophilicity (XLogP3-AA) and Drug-Likeness Profile: Meta vs Ortho Isomer Comparison

The computed XLogP3-AA value for the ortho-substituted isomer (CAS 62826-05-5) is 2.6, reflecting moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility [1]. The meta isomer (CAS 62826-04-4) is expected to exhibit a highly similar computed LogP due to identical atom composition; however, the different spatial orientation of the CF3 group alters the molecular electrostatic potential surface, which can affect actual chromatographic retention times and biological membrane partitioning behavior . Both isomers share identical hydrogen bond donor/acceptor counts (HBD=1, HBA=5) and rotatable bond counts (2), placing them within favorable drug-like chemical space. In oxazolidinone antibacterial SAR, subtle lipophilicity differences between positional isomers have been correlated with differential activity against resistant bacterial strains [2].

Lipophilicity Drug-likeness Computed properties Oxazolidinone

Optimal Application Scenarios for 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone (CAS 62826-04-4) Based on Evidence


Structure-Activity Relationship (SAR) Exploration of Oxazolidinone Positional Isomers in Antibacterial Lead Optimization

When conducting systematic SAR studies on oxazolidinone antibacterials, procurement of the meta-trifluoromethylbenzyl isomer (CAS 62826-04-4) is essential to complete the positional isomer set (ortho, meta, para). Published evidence demonstrates that positional isomerism of aryl substituents on oxazolidinone scaffolds produces differential antibacterial activity against Gram-positive pathogens [1]. The meta isomer's distinct electronic profile—conferred by the CF3 group at the 3-position of the benzyl ring—enables exploration of structure-activity relationships that cannot be captured by the ortho isomer alone. Its 98% certified purity and defined GHS safety profile support reproducible in vitro MIC determination workflows .

Chemical Biology Probe Development Targeting Enzyme Active Sites with Defined Steric Requirements

The methylene-linked benzyl substitution pattern of CAS 62826-04-4 provides conformational flexibility that directly attached 5-aryl oxazolidinones lack, making it suitable for designing chemical probes that must access deeper enzyme binding pockets [2]. In enzyme inhibition studies, the meta-CF3 group can engage in orthogonal dipole interactions or halogen bonding with protein residues, while the flexible methylene linker permits the oxazolidinone warhead to adopt optimal geometry for covalent or non-covalent target engagement [1]. This combination of conformational adaptability and meta-substituent electronic effects is unavailable from either the ortho isomer or N-3 aryl oxazolidinone series.

Synthetic Intermediate for CETP Inhibitor and Cardiovascular Drug Discovery Programs

Patent literature on oxazolidinone-based CETP inhibitors identifies 5-substituted oxazolidinone scaffolds as key intermediates for developing next-generation cardiovascular therapeutics [1]. The meta-trifluoromethylbenzyl substitution pattern of CAS 62826-04-4 provides a lipophilic anchor (estimated XLogP3 ~2.6) that enhances target engagement while the oxazolidinone NH (HBD=1) enables essential hydrogen-bonding interactions with the CETP binding site . Researchers pursuing CETP inhibitor optimization should source the meta isomer specifically, as isomeric substitution at different positions has been shown to significantly impact CETP inhibitory activity in related biphenyl oxazolidinone series .

Agrochemical Lead Discovery: Herbicidal Oxazolidinone Derivatives with Trifluoromethyl Substituents

Oxazolidinone derivatives containing trifluoromethylphenyl moieties have demonstrated herbicidal activity in patent disclosures, with selectivity for wheat and corn crops [3]. The specific meta-substitution pattern of CAS 62826-04-4 influences the compound's physicochemical properties, including its lipophilicity-driven uptake and translocation in plant tissues. Procurement of the defined meta isomer at 98% purity ensures consistent bioassay results in greenhouse and field trials, where isomer-dependent differences in herbicidal spectrum and crop safety have been documented for structurally related compounds .

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